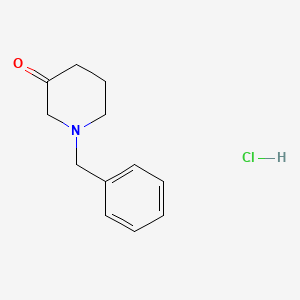

1-Benzylpiperidin-3-one hydrochloride

描述

1-Benzylpiperidin-3-one hydrochloride (CAS: 50606-58-1; alternative identifiers: 346694-73-3, 40114-49-6) is a piperidine derivative featuring a benzyl group at the 1-position and a ketone at the 3-position of the piperidine ring, with a hydrochloride salt form. This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, it serves as a key intermediate in "one-pot" reactions with aniline derivatives and dicyandiamide to yield hydrazinecarboxylate derivatives . Its synthesis involves Swern oxidation of 1-benzylpiperidin-3-ol, followed by hydrochloric acid treatment to precipitate the hydrochloride salt . Analytical data confirm >95% purity (via HPLC or elemental analysis), and it crystallizes directly from reaction mixtures as a pure hydrochloride .

属性

IUPAC Name |

1-benzylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWSFXNSJDMRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198654 | |

| Record name | 1-Benzyl-3-piperidone hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-58-1 | |

| Record name | 1-Benzyl-3-piperidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-piperidone hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-piperidone hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-piperidone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method 1: Gamma-Butyrolactone Route (Aminolysis and Cyclization)

- Starting material: Gamma-butyrolactone

- Key steps: Aminolysis with benzylamine, hydrochloric acid hydrolysis, esterification, bromoacetate condensation, and cyclization

- Reported in Chinese Journal of Pharmaceuticals (2004)

- Benzylamine reacts with gamma-butyrolactone to form an intermediate.

- Hydrochloric acid hydrolysis and esterification follow.

- Bromoacetate condensation and cyclization yield this compound.

- Uses relatively inexpensive starting materials.

- Long synthetic route.

- Low overall yield (~18.27%).

- Multiple purification steps increase complexity.

Method 2: 3-Pyridone Hydrogenation and Benzylation

- Starting material: 3-pyridone

- Key steps: Catalytic hydrogenation using platinum dioxide or platinum carbon, N-benzylation, oxidation of hydroxyl to ketone

- Reported in Synlett (2006)

- 3-pyridone is hydrogenated to 3-hydroxypiperidine using platinum-based catalysts.

- N-Benzylation of the hydroxypiperidine.

- Oxidation of the hydroxyl group to ketone to form 1-benzylpiperidin-3-one.

- Direct conversion from 3-pyridone.

- Use of expensive noble metal catalysts (platinum dioxide, platinum carbon).

- High cost of starting material and catalyst.

- Hydrogenation step requires specialized equipment.

Method 3: 3-Pyridone Quaternary Ammonium Salt and Sodium Borohydride Reduction

- Starting material: 3-pyridone

- Key steps: Formation of N-benzyl quaternary ammonium salt, sodium borohydride reduction, Swern oxidation

- Reported in Chinese patent CN102351783

- 3-pyridone is converted to N-benzyl quaternary ammonium salt.

- Sodium borohydride reduces the pyridine ring to 3-hydroxypiperidine.

- Swern oxidation converts the hydroxyl group to ketone, yielding 1-benzylpiperidin-3-one.

- Avoids noble metal catalysts.

- Harsh oxidation conditions (Swern oxidation at -70°C).

- Use of costly reagents (sodium borohydride).

- Complex reaction setup.

Method 4: Novel Low-Cost Route via N-Benzylglycine Ethyl Ester Intermediate

- Developed to address cost and complexity issues of previous methods.

- Key steps: Preparation of N-benzylglycine ethyl ester, reaction with 4-haloethyl n-butyrate, alkali treatment, acidification, and crystallization.

- Described in Chinese patent CN105622444A (2015)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of N-benzylglycine ethyl ester (Intermediate IV) | Benzylamine, acetonitrile, triethylamine, 2-ethyl chloroacetate, room temperature | High purity (98.2%), yield ~104% (crude) |

| 2 | Reaction of Intermediate IV with 4-haloethyl n-butyrate in organic solvent | Organic solvents: chloroform, carbon tetrachloride, oxolane, toluene, benzene; Alkali: Na2CO3, K2CO3, NaOH, KOH, LiOH | Molar ratio IV:4-haloethyl n-butyrate:alkali = 1:1-2:1-3 |

| 3 | Alkali reaction, pH adjustment to 6-8, concentration, extraction with ethyl acetate, washing, drying | Standard organic workup | Intermediate II obtained |

| 4 | Acidification of Intermediate II, concentration, recrystallization | Hydrochloric acid used to form hydrochloride salt | High purity this compound obtained |

- Shorter synthetic route.

- Uses inexpensive reagents.

- Mild reaction conditions.

- High purity product.

- Scalable and industrially feasible.

- Requires careful control of pH and temperature during workup.

Method 5: Preparation via N-Benzyl-3-Hydroxypiperidine Intermediate

- Starting material: 3-hydroxypyridine

- Key steps: N-benzylation with benzyl halide, formation of 1-benzyl-3-hydroxypyridinium chloride, sodium borohydride reduction to N-benzyl-3-hydroxypiperidine, resolution with camphor sulfonic acid, racemization and recycling

- Reported in Indian patent CN102351783 (2020)

| Step | Description | Reagents/Conditions |

|---|---|---|

| a | Reaction of 3-hydroxypyridine with benzyl halide in hydrocarbon solvent | Benzyl chloride/bromide/iodide, reflux |

| b | De-aromatization of 1-benzyl-3-hydroxypyridinium chloride with sodium borohydride | Sodium borohydride, suitable solvent and base |

| c | Resolution of N-benzyl-3-hydroxypiperidine with (-)-camphor sulfonic acid in acetone at 70-75°C | Formation of diastereomeric salts |

| d | Recovery and racemization of undesired diastereomer | Alkali treatment, recycling |

- Allows for enantiomeric resolution.

- Uses relatively mild conditions for reduction.

- Multi-step process.

- Requires handling of sodium borohydride.

- Resolution and racemization add complexity.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield / Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. Gamma-butyrolactone route | Gamma-butyrolactone | Benzylamine, HCl, bromoacetate | ~18.27% overall yield | Inexpensive materials | Long route, low yield |

| 2. 3-Pyridone hydrogenation | 3-pyridone | PtO2 catalyst, benzylation reagents | Moderate | Direct route | Expensive catalyst, high cost |

| 3. Quaternary ammonium salt reduction | 3-pyridone | NaBH4, Swern oxidation | Moderate | Avoids noble metals | Harsh oxidation, costly reagents |

| 4. N-Benzylglycine ethyl ester route | Benzylamine, 2-ethyl chloroacetate | 4-haloethyl n-butyrate, alkali, HCl | High purity, high yield | Short, low cost, scalable | Requires pH control |

| 5. N-Benzyl-3-hydroxypiperidine intermediate | 3-hydroxypyridine, benzyl halide | NaBH4, CSA for resolution | Moderate | Enantiomeric resolution possible | Multi-step, complex |

Summary of Research Findings

- The N-benzylglycine ethyl ester route (Method 4) represents a significant advancement due to its concise process, cost-effectiveness, and high purity product, making it suitable for industrial scale-up.

- Methods involving 3-pyridone (Methods 2 and 3) are effective but limited by expensive catalysts or harsh conditions.

- The resolution approach (Method 5) is valuable when enantiomerically pure intermediates are required but adds complexity.

- The gamma-butyrolactone route (Method 1) is less favored due to low yield and lengthy synthesis.

化学反应分析

1-Benzylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Benzylpiperidin-3-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Benzylpiperidin-3-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional similarities of 1-benzylpiperidin-3-one hydrochloride to other piperidine derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Positional Isomerism :

- The position of the ketone group (C2 vs. C3) significantly impacts reactivity. For example, 1-benzylpiperidin-2-one (C2 ketone) exhibits lactam-like behavior, whereas the C3 ketone in this compound facilitates nucleophilic additions at the carbonyl group .

Salt Form vs. Neutral Form :

- Hydrochloride salts (e.g., this compound) enhance water solubility compared to neutral analogs like 1-benzylpiperidin-2-one, influencing bioavailability in pharmaceutical formulations .

Ring Size Variations: Pyrrolidinone derivatives (e.g., 1-benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride) exhibit reduced ring size, leading to higher ring strain and distinct reactivity in cycloaddition reactions compared to piperidinones .

生物活性

1-Benzylpiperidin-3-one hydrochloride (CAS number 50606-58-1) is a chemical compound belonging to the piperidinone class, characterized by its unique structure that includes a piperidine ring substituted with a benzyl group and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis.

- Molecular Formula : C₁₂H₁₆ClNO

- Appearance : Cream to pale brown powder

- InChI Key : OVWSFXNSJDMRPV-UHFFFAOYSA-N

- SMILES Notation : Cl.O=C1CCCN(CC2=CC=CC=C2)C1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antiviral Activity : It has been evaluated for its potential against influenza viruses, showing notable antiviral properties in cellular assays .

- Pharmacological Properties : The compound is of interest for its role in synthesizing various medicinally relevant compounds, including antimicrobial agents and antifebrile drugs .

While specific mechanisms of action for this compound are not extensively documented, its structural features suggest potential interactions with various biological targets. Its derivatives have been explored for their ability to modulate neurotransmitter systems, particularly through structural modifications that enhance pharmacokinetic properties.

Antiviral Studies

A study evaluated the antiviral activity of various compounds related to this compound against influenza A and B viruses. The findings indicated that certain derivatives exhibited significant efficacy, with the presence of specific substituents on the piperidine nitrogen enhancing antiviral potency .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that ensure high purity and yield. It serves as a precursor for creating more complex molecules with therapeutic applications. For instance, it has been used to synthesize compounds with selective activity against muscarinic receptors and rho kinase inhibitors .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzylpiperidin-3-one | C₁₂H₁₅NO | Base form without hydrochloride |

| 4-Benzylpiperidine | C₁₃H₁₉N | Substituted at the fourth position |

| 1-(4-Methylbenzyl)piperidin-3-one | C₁₃H₁₉NO | Methyl substitution on benzyl group |

| 1-(2-Thienyl)piperidin-3-one | C₁₂H₁₅NOS | Contains a thiophene ring |

The distinct substitution pattern of this compound influences its biological activity and reactivity compared to these similar compounds.

Safety and Toxicity

The compound is classified with certain safety warnings, indicating it may be harmful if swallowed and can cause skin irritation . Therefore, handling precautions should be taken during research and application.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzylpiperidin-3-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is often synthesized via a "one-pot" reaction involving 1-benzylpiperidin-3-one precursors, dicyandiamide, and HCl. For example, refluxing with benzyl chloride and nitrile intermediates under acidic conditions produces crystalline hydrochlorides directly from the reaction mixture . Yield optimization requires precise control of stoichiometry (e.g., molar ratios of benzylating agents) and reaction time (8–12 hours under reflux). Solvent choice (e.g., THF or DCM with Et₃N as a base) significantly impacts reaction efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is typically verified via HPLC (>95% purity threshold) or elemental analysis . Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze characteristic peaks for the benzyl group (δ 7.2–7.4 ppm aromatic protons) and piperidinone backbone (δ 2.5–3.5 ppm for CH₂ groups).

- Mass Spectrometry : Molecular ion peaks at m/z 225.72 (C₁₂H₁₅NO·HCl) confirm the hydrochloride salt .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash immediately with soap/water (≥15 minutes). For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .

Advanced Research Questions

Q. What are the key considerations for optimizing solvent systems in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity, while Et₃N or DIPEA neutralizes HCl byproducts . Solvent purity is critical—trace water can hydrolyze intermediates. For example, DMF with HOBt/EDC coupling agents improves amidation yields by stabilizing reactive carbonyl intermediates . Kinetic studies comparing THF vs. DCM show DCM reduces reaction time by 30% due to higher dielectric constant .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., mp 170°C vs. 176°C) may arise from hydrate formation (e.g., hydrochloride hydrate in ) or polymorphic variations. Mitigation strategies include:

- Recrystallization : Use anhydrous ethanol or acetone to isolate pure polymorphs.

- Thermogravimetric Analysis (TGA) : Quantify hydrate content by mass loss at 100–150°C .

- Cross-Validation : Compare IR spectra (C=O stretch at ~1700 cm⁻¹) and XRD patterns with reference databases .

Q. What strategies are effective in minimizing byproduct formation during the benzylation of piperidin-3-one precursors?

- Methodological Answer :

- Temperature Control : Maintain reflux temperatures below 100°C to prevent over-alkylation.

- Catalytic Additives : Use KI (1–2 mol%) to accelerate benzyl chloride activation, reducing side reactions .

- Workup Optimization : Acid-base extraction (e.g., HCl wash) removes unreacted benzyl chloride, while column chromatography isolates the target compound from diaryl ether byproducts .

Q. How does the hydrochloride salt form of 1-Benzylpiperidin-3-one influence its reactivity in subsequent derivatization reactions?

- Methodological Answer : The HCl counterion increases solubility in polar solvents (e.g., water/ethanol mixtures), facilitating reactions like reductive amination or Schiff base formation. However, it may reduce nucleophilicity of the piperidinone nitrogen. To mitigate, deprotonate with NaOH or NaHCO₃ before reactions requiring free amine intermediates . For example, in , thiourea amination proceeds efficiently after neutralization, achieving >90% yield in memantine synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。